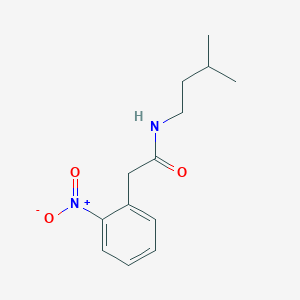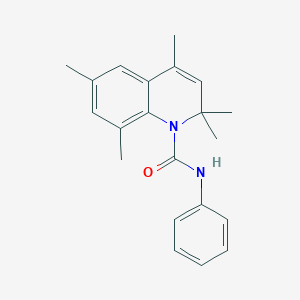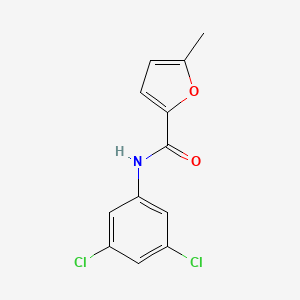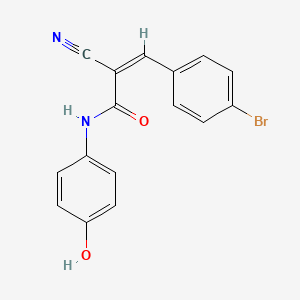
N-(4-methylphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-morpholinecarbothioamide, also known as thiram, is an organic sulfur compound with the molecular formula C10H14N2S3. It is a fungicide that is widely used in agriculture to protect crops from fungal diseases. Thiram is also used in the rubber industry as a vulcanization accelerator and in the manufacture of animal feed additives.
Mécanisme D'action
Thiram acts as a dithiocarbamate fungicide by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is essential for the metabolism of acetaldehyde, a toxic byproduct of ethanol metabolism. This results in an accumulation of acetaldehyde, leading to cell death. Thiram also disrupts the cell membrane of fungi, causing leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
Thiram has been shown to have toxic effects on the nervous system, liver, kidneys, and reproductive system. It can cause oxidative stress, DNA damage, and apoptosis in cells. Thiram exposure has also been linked to developmental and reproductive toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Thiram is a widely used fungicide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against fungi makes it a useful tool for studying the effects of fungal infections on plant and animal cells. However, N-(4-methylphenyl)-4-morpholinecarbothioamide's toxicity and potential for environmental contamination should be taken into consideration when using it in laboratory experiments.
Orientations Futures
There are several areas for future research on N-(4-methylphenyl)-4-morpholinecarbothioamide. One area is to investigate its potential as an antiviral agent, particularly against RNA viruses such as the coronavirus. Another area is to study its effects on the microbiome, as N-(4-methylphenyl)-4-morpholinecarbothioamide has been shown to have an impact on the gut microbiota in animals. Additionally, more research is needed to understand the mechanisms of N-(4-methylphenyl)-4-morpholinecarbothioamide toxicity and to develop safer alternatives for its use in agriculture.
Méthodes De Synthèse
Thiram can be synthesized by the reaction of carbon disulfide with methylamine, followed by the reaction of the resulting dithiocarbamate with morpholine. The reaction is as follows:
CS2 + CH3NH2 → CH3NCS2
CH3NCS2 + C4H9ONH → C10H14N2S3 + H2O
Applications De Recherche Scientifique
Thiram has been extensively studied for its antifungal properties. It is effective against a wide range of fungi, including those that cause plant diseases, such as powdery mildew, rust, and scab. Thiram works by inhibiting the growth of fungal cells and disrupting their metabolism. It has also been shown to have antibacterial and antiviral properties.
Propriétés
IUPAC Name |
N-(4-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-2-4-11(5-3-10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHNEUPIFDYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)



![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

